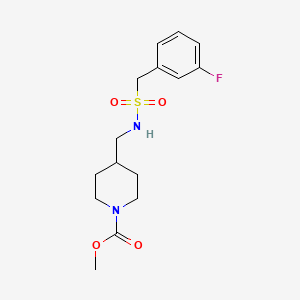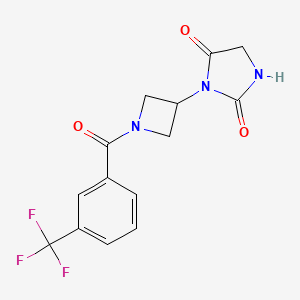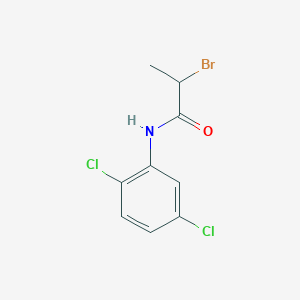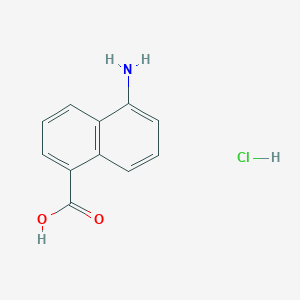
1,1-Dibenzylguanidine hydroiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of guanidines, which includes 1,1-Dibenzylguanidine, often involves the reaction of an amine with an activated guanidine precursor followed by deprotection to yield the corresponding free guanidine . Thiourea derivatives have been widely used as guanidine precursors using coupling reagents or metal-catalysed guanidylation .
Chemical Reactions Analysis
Guanidines, including 1,1-Dibenzylguanidine, are versatile functional groups in chemistry. They have found application in a diversity of biological activities . The reaction between an amine and a carbodiimide is one of the most atom-economical methods of synthesising guanidines .
Scientific Research Applications
Radiotherapeutic Metabolic Agent in Neuroectodermal Tumors
1,1-Dibenzylguanidine hydroiodide, known as meta-iodobenzylguanidine (MIBG) when labeled with 131I, serves as a radiotherapeutic metabolic agent. It's primarily utilized in the treatment of neuroectodermal tumors, which originate from the primitive neural crest forming the sympathetic nervous system. The neuroendocrine system, derived from cells in the neural crest, incorporates amine precursors followed by decarboxylation, making 131I-MIBG an effective treatment option in this domain (Giammarile et al., 2008).
Imaging and Therapy of Neuroblastomas and Neural Crest Tumors
Metaiodobenzylguanidine, labeled with both 123I and 131I, is employed in imaging and treating various tumors like neuroblastomas, paragangliomas, pheochromocytomas, medullary cancer of the thyroid, and carcinoids. This application is particularly relevant for tumors associated with the neural crest (Agrawal et al., 2018).
Cardiac Sympathetic Innervation Imaging
The development of radioiodinated meta-iodobenzylguanidine as a cardiac sympathetic innervation imaging agent represents a significant application in the field of cardiology. Initially aimed as a marker for the adrenal medulla, its utility in imaging cardiac sympathetic innervation has become increasingly prominent, offering valuable insights into various cardiac conditions (Raffel & Wieland, 2010).
properties
IUPAC Name |
1,1-dibenzylguanidine;hydroiodide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3.HI/c16-15(17)18(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14;/h1-10H,11-12H2,(H3,16,17);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JECHZUQVPKPKNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=N)N.I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18IN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[5-(2,2-Dimethylcyclopropanecarbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2509627.png)
![2(1H)-Pyrimidinone, 4-amino-1-[(2S)-2-hydroxy-3-(triphenylmethoxy)propyl]-](/img/structure/B2509629.png)







![5,5-Difluorobicyclo[2.2.1]heptan-2-one](/img/structure/B2509641.png)


![N-Methyl-5,5-dioxo-5lambda6-thia-2-azaspiro[3.4]octane-8-carboxamide;hydrochloride](/img/structure/B2509645.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2509648.png)